tert-Butyl (2-hydroxycyclohexyl)carbamate
Overview
Description
tert-Butyl (2-hydroxycyclohexyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 . It is a carbamate derivative, where a tert-butyl group is attached to the nitrogen atom of the carbamate, and a hydroxy group is attached to the cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate typically begins with cyclohexanone and tert-butyl carbamate.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-hydroxycyclohexyl)carbamate can undergo oxidation reactions where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol or amine derivative .
Scientific Research Applications
Chemistry:
- tert-Butyl (2-hydroxycyclohexyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology:
- In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly as a prodrug that can be activated in the body to release the active compound.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can also undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (2-hydroxycyclohexyl)carbamate is unique due to the position of the hydroxy group on the cyclohexyl ring, which influences its reactivity and interaction with other molecules.
- tert-Butyl (4-hydroxycyclohexyl)carbamate has the hydroxy group at a different position, leading to different chemical properties and reactivity.
- tert-Butyl (2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can participate in more complex reactions.
- tert-Butyl carbamate lacks the cyclohexyl ring, making it less sterically hindered and more reactive in certain reactions .
Biological Activity
tert-Butyl (2-hydroxycyclohexyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
This compound has a molecular formula of C14H27N2O3 and a molecular weight of approximately 257.38 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a hydroxyl-substituted cyclohexane ring. These features contribute to its unique reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C14H27N2O3 |
Molecular Weight | 257.38 g/mol |
Density | ~1.0 g/cm³ |
Boiling Point | ~353.4 °C |
Flash Point | ~167.5 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .
- Receptor Interaction : The presence of the hydroxyl group in the cyclohexane ring suggests potential interactions with various receptors, including cannabinoid and vanilloid receptors. These interactions may modulate pain perception and inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects against oxidative stress-induced cell death. For instance, experiments involving astrocyte cell cultures treated with amyloid-beta peptides showed that the compound reduced cell death by approximately 20% compared to untreated controls . This effect was correlated with decreased levels of inflammatory cytokines such as TNF-α.
In Vivo Studies
In vivo assessments have been conducted to evaluate the compound's efficacy in animal models of neurodegeneration. One study reported that while this compound showed moderate protective effects against cognitive decline induced by scopolamine, it did not exhibit significant improvements compared to established treatments like galantamine .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a rat model subjected to scopolamine-induced memory impairment. The results indicated a reduction in oxidative stress markers but highlighted the need for further research to understand the compound's bioavailability in the brain .
- Cytotoxicity Assessment : Research assessing cytotoxic effects on various cell lines found that while this compound was less toxic than other carbamates, it still necessitated careful evaluation for therapeutic applications due to its moderate toxicity profile .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROWZPERFUOCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557976 | |
Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477584-30-8 | |
Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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